molecular formula C8H6BrNO3 B1207750 2-Bromo-4'-nitroacetophenone CAS No. 99-81-0

2-Bromo-4'-nitroacetophenone

Cat. No.: B1207750
CAS No.: 99-81-0
M. Wt: 244.04 g/mol
InChI Key: MBUPVGIGAMCMBT-UHFFFAOYSA-N
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Description

2-Bromo-4’-nitroacetophenone is an organic compound with the molecular formula C8H6BrNO3. It is also known by its synonyms, ω-Bromo-4-nitroacetophenone and 4-Nitrophenacyl bromide . This compound is characterized by the presence of a bromine atom at the second position and a nitro group at the fourth position on the acetophenone ring. It is widely used in organic synthesis and as a pharmaceutical intermediate .

Mechanism of Action

Target of Action

2-Bromo-4’-nitroacetophenone is a versatile compound with a wide range of applications. It is used in the modification of methionine residues in alpha-chymotrypsin, organic synthesis materials, and pharmaceutical intermediates . The primary targets of 2-Bromo-4’-nitroacetophenone are the isozymes of purified rat liver microsomal cytochrome P-450 .

Mode of Action

The compound binds covalently to each of the 10 isozymes of purified rat liver microsomal cytochrome P-450, but it substantially inhibits the catalytic activity of only cytochrome P-450c . This interaction results in changes in the enzymatic activity of the target proteins, affecting their function and the biochemical processes they are involved in.

Biochemical Pathways

The antioxidant effect of 2-Bromo-4’-nitroacetophenone has been studied extensively. It has been found that this compound can extend the lifespan of the C. elegans, a model organism widely used in biological research . The antioxidant effect of 2-Bromo-4’-nitroacetophenone is dependent on the Insulin pathway . This suggests that the compound may affect the biochemical pathways related to oxidative stress and aging.

Pharmacokinetics

A novel fast reversed-phase ultra-high-performance liquid chromatography (rp-uhplc) coupled with tandem mass spectrometry (ms/ms) method has been introduced for the determination of tryptophan and its ten metabolites in human plasma samples after derivatization with 2-bromo-4’-nitroacetophenone . This suggests that the compound can be detected and quantified in biological samples, which is crucial for studying its pharmacokinetic properties.

Result of Action

The most significant result of the action of 2-Bromo-4’-nitroacetophenone is its antioxidant effect. It has been found to have a significant antioxidant effect, reaching its best at a concentration of 1ug/ml . This antioxidant effect can extend the lifespan of the C. elegans .

Action Environment

The action of 2-Bromo-4’-nitroacetophenone can be influenced by various environmental factors. For instance, the pH, incubation time, presence of detergents, or concentration can affect the binding of the compound to its target proteins . .

Biochemical Analysis

Biochemical Properties

2-Bromo-4’-nitroacetophenone plays a significant role in biochemical reactions, particularly as an epoxide hydrolase inhibitor . It interacts with various enzymes, including cytochrome P-450 isozymes, by binding to them and inhibiting their activity . This compound also modifies methionine residues in α-chymotrypsin, affecting the enzyme’s function . The interactions between 2-Bromo-4’-nitroacetophenone and these biomolecules are primarily through alkylation, which alters the enzyme’s active sites and inhibits their catalytic activity .

Cellular Effects

2-Bromo-4’-nitroacetophenone has been shown to influence various cellular processes. In studies involving the model organism Caenorhabditis elegans, it was found to have antioxidant properties and extend the lifespan of the nematodes . This compound affects cell signaling pathways, particularly the insulin pathway, which is crucial for its antioxidant effects . Additionally, 2-Bromo-4’-nitroacetophenone impacts gene expression and cellular metabolism, contributing to its overall effects on cell function .

Molecular Mechanism

The molecular mechanism of 2-Bromo-4’-nitroacetophenone involves its interaction with specific biomolecules. It acts as an alkylating agent, binding to cytochrome P-450 isozymes and inhibiting their activity . This inhibition is achieved through the alkylation of cysteine residues at the enzyme’s active sites, leading to the uncoupling of NADPH utilization and oxygen consumption from product formation . Additionally, 2-Bromo-4’-nitroacetophenone inhibits epoxide hydrolase, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4’-nitroacetophenone have been observed to change over time. The compound is stable under normal temperatures and pressures but can degrade when exposed to incompatible materials, dust generation, or excess heat . Long-term studies have shown that 2-Bromo-4’-nitroacetophenone maintains its antioxidant properties and continues to influence cellular function over extended periods . Its stability and degradation must be carefully monitored to ensure consistent results in experiments.

Dosage Effects in Animal Models

The effects of 2-Bromo-4’-nitroacetophenone vary with different dosages in animal models. In studies involving Caenorhabditis elegans, different concentrations of the compound were used to assess its antioxidant properties . It was found that higher doses of 2-Bromo-4’-nitroacetophenone significantly improved the motor behavior of the nematodes . Excessive doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for desired outcomes.

Metabolic Pathways

2-Bromo-4’-nitroacetophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P-450 isozymes and epoxide hydrolase, affecting their activity and, consequently, metabolic flux . The compound’s role in modifying methionine residues in α-chymotrypsin also impacts metabolic processes . Additionally, 2-Bromo-4’-nitroacetophenone has been used in the derivatization of tryptophan metabolites, facilitating their determination in human plasma samples .

Transport and Distribution

Within cells and tissues, 2-Bromo-4’-nitroacetophenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Bromo-4’-nitroacetophenone plays a crucial role in its activity. It is known to target specific compartments or organelles within cells, guided by targeting signals or post-translational modifications . This localization is essential for the compound’s interaction with enzymes and other biomolecules, determining its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4’-nitroacetophenone can be synthesized through the bromination of 4’-nitroacetophenone. The reaction typically involves the addition of bromine to a solution of 4’-nitroacetophenone in a suitable solvent such as chlorobenzene. The reaction is initiated at a low temperature (around 18°C) and the bromine is added dropwise while maintaining the temperature between 26-28°C. After the addition of bromine, the reaction mixture is heated to remove hydrogen bromide, resulting in the formation of 2-Bromo-4’-nitroacetophenone .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-4’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4’-nitroacetophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4’-nitroacetophenone is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-bromo-1-(4-nitrophenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUPVGIGAMCMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059202
Record name 2-Bromo-4'-nitroacetophenone
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Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

99-81-0
Record name 4-Nitrophenacyl bromide
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Record name 2-Bromo-4'-nitroacetophenone
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Record name 2-Bromo-4'-nitroacetophenone
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Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
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Record name 2-Bromo-4'-nitroacetophenone
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Record name 2-bromo-4'-nitroacetophenone
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Record name 2-Bromo-4'-nitroacetophenone
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Synthesis routes and methods I

Procedure details

4-Nitroacetophenone (25 g) in ether (250 ml) was treated with aluminium chloride (catalytic amount) followed by bromine (7.77 ml) for 10 minutes and the reaction was stirred for 30 minutes. The reaction was quenched with aqueous NaHCO3, the ether layer was separated, dried using Na2SO4 and concentrated. The residue was dissolved in EtOAc, dried using Na2SO4, and concentrated to get off white solid which was crystallized in EtOAc/Pet ether to yield 25.5 gm (69%) of the title compound. 1HNMR (CDCl3, 300 MHz): δ 8.19 (d, 2H), 8.36 (d, 2H), 4.47 (s, 2H).
Quantity
25 g
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250 mL
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7.77 mL
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Yield
69%

Synthesis routes and methods II

Procedure details

In 200 ml of chloroform was dissolved 8.25 g of 4-nitroacetophenone, and 20 ml of a chloroform solution containing 8 g of bromine was added dropwise thereto under cooling. The resulting reaction mixture was concentrated, and the residue (concentrate) was recrystallized from chloroform/ether, collected by filtration, washed, and dried to obtain 8.03 g of p-nitrophenacyl bromide.
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8 g
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8.25 g
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200 mL
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20 mL
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Synthesis routes and methods III

Procedure details

To 82.5 g. of p-nitroacetophenone in 200 ml. of glacial acetic acid at 20°-25° C. is added 80 g. of bromine dropwise over 30 minutes. The resulting solution is cooled to 8° C. A precipitate forms during cooling which is filtered, washed and partially dried. 109 g. of wet alpha-bromo-p-nitroacetophenone is obtained. It is added to 109 g. of Na2S2O3.5H2O in 400 ml. of 70% methanol. The mixture is stirred, warmed to 60° C. and allowed to stand overnight. The mixture is cooled and a solid precipitates which is filtered and dried. The resulting cake is added to 600 ml. water, 600 ml. acetic acid and 300 ml. concentrated aqueous HCl. This mixture is stirred at refluxing temperature for 6 hours. An orange-red precipitate forms which is recovered and dried. NMR analysis indicates that the product is 2,5-di(p-nitrophenyl)dithiin having the structure: ##STR9##
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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